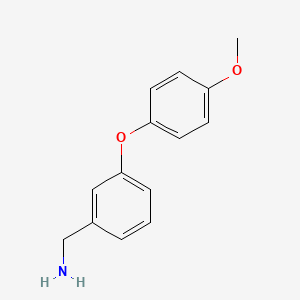

3-(4-Methoxyphenoxy)benzylamine

Description

3-(4-Methoxyphenoxy)benzylamine is a benzylamine derivative characterized by a methoxyphenoxy substituent at the 3-position of the benzylamine core. Its molecular formula is C₁₄H₁₅NO₂, with a molar mass of 229.27 g/mol and a predicted pKa of 8.98 . The compound is commonly utilized as a synthetic intermediate in pharmaceuticals and materials science. Its hydrochloride salt (CAS 154108-33-5) is commercially available and widely employed in research due to its stability and solubility .

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

[3-(4-methoxyphenoxy)phenyl]methanamine |

InChI |

InChI=1S/C14H15NO2/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-9H,10,15H2,1H3 |

InChI Key |

KUDOQUMNVIEJNA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC(=C2)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The benzylamine scaffold allows for diverse substitutions, influencing physicochemical properties and biological activity. Key analogs include:

| Compound Name | Substituent(s) | Molecular Formula | Molar Mass (g/mol) | pKa (Predicted) | Key Applications |

|---|---|---|---|---|---|

| 3-(4-Methoxyphenoxy)benzylamine | 3-(4-Methoxyphenoxy) | C₁₄H₁₅NO₂ | 229.27 | 8.98 | Pharmaceutical intermediates |

| 3-(Benzyloxy)benzylamine hydrochloride | 3-(Benzyloxy) | C₁₄H₁₅NO·HCl | 261.75 | N/A | Organic synthesis |

| 4-(4-Methylphenoxy)benzylamine HCl | 4-(4-Methylphenoxy) | C₁₄H₁₆ClNO | 249.74 | N/A | Polymer chemistry |

| 3-Fluoro-4-methylbenzylamine | 3-Fluoro, 4-methyl | C₈H₁₀FN | 153.17 | N/A | Analgesic agent development |

| 3-(1-Indolinyl)benzylamine | 3-(1-Indolinyl) | C₁₅H₁₆N₂ | 224.31 | N/A | Non-opioid analgesics |

Structural Insights :

Yield Comparison :

- The synthesis of 4-(benzyloxy)-3-phenethoxyphenol (a related compound) achieved a 96% yield using dichloromethane/methanol solvent systems , whereas benzylamine derivatives with electron-withdrawing groups (e.g., nitro) often require harsher conditions and exhibit lower yields .

Physicochemical Properties

- Solubility: The hydrochloride salt of this compound shows improved water solubility compared to non-ionic analogs due to protonation of the amine group .

- Basicity : The pKa of benzylamine (9.35) decreases with electron-withdrawing substituents (e.g., fluoro, nitro) but increases slightly with electron-donating groups like methoxy .

- Thermal Stability: Derivatives with aryl ether linkages (e.g., 4-methoxyphenoxy) exhibit higher decomposition temperatures (~360°C) compared to alkyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.